molecular formula C10H16N2O5S B12318040 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Cat. No.: B12318040
M. Wt: 276.31 g/mol
InChI Key: QPFQYMONYBAUCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid typically involves chemical synthesis methods. One common method is through the reaction of biotin with iodine in alkaline conditions to form biotin methyl ester .

Industrial Production Methods

In industrial settings, the compound is produced by companies such as Combi-Blocks and is stored under frozen conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include biotin derivatives and other related compounds that retain the core structure of the original molecule .

Scientific Research Applications

5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid involves its role as a coenzyme in various metabolic pathways. It binds to specific enzymes, facilitating carboxylation reactions that are crucial for the synthesis of fatty acids, amino acids, and glucose . The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid is unique due to its specific structure that allows it to function effectively as a coenzyme in various metabolic pathways. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-(2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQYMONYBAUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866011
Record name 5-(2,5,5-Trioxooctahydro-5lambda~6~-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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